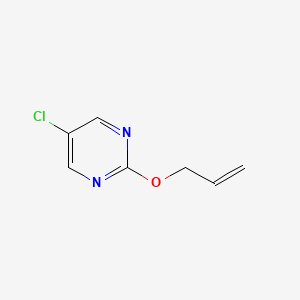

Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

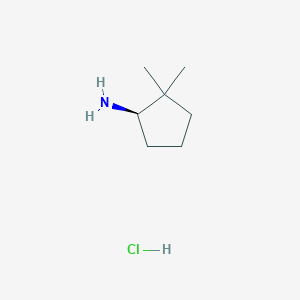

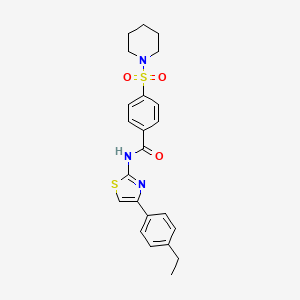

Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)- is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines has been a topic of interest in medicinal chemistry due to their wide range of biological activities . Various methods for the synthesis of pyrimidines have been described in the literature . For instance, chalcones, obtained by Claisen-Schmidt condensation, can undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms in the ring . Computational tools have been used to investigate the molecular and electronic behavior of pyrimidine derivatives . The structures of synthesized pyrimidine compounds can be investigated by means of UV, IR, 1H NMR, and Mass spectral analysis .Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . Other reactions include oxidative annulation, Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation, and base-promoted intermolecular oxidation C-N bond formation .科学的研究の応用

Synthesis and Spectral Characterization

Pyrimidine derivatives, including 5-chloro-2-(2-propen-1-yloxy)-pyrimidine, exhibit a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities due to their importance as components of DNA, RNA, and vitamins like B2 and folic acid. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized with significant antioxidant activity, indicating their potential in therapeutic applications and the influence of the alkyl fragment on their efficacy (Rani et al., 2012).

Structural Studies and Drug Action

Crystallization studies of 4-amino-5-chloro-2,6-dimethylpyrimidine revealed insights into molecular recognition processes essential for the targeted drug action of pharmaceuticals. This research emphasized the significance of hydrogen bonding in drug design, providing a foundation for developing more effective treatments (Rajam et al., 2017).

Antimicrobial Activity

Several pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives were synthesized and showed promising antimicrobial activity. This research contributes to the search for new antimicrobial agents amid growing antibiotic resistance (Sayed et al., 2006).

Applications in Anticancer Research

Pyrimidine scaffolds have been explored for their application in anticancer research, with studies focusing on the synthesis of novel sigma-1 receptor antagonists based on pyrimidine scaffold. These compounds showed potential for treating neuropathic pain, further highlighting the versatility of pyrimidine derivatives in medical research (Lan et al., 2014).

Antiviral Properties

The study of C-5 substituted tubercidin analogues, including pyrimidine derivatives, demonstrated substantial activity against RNA viruses, indicating their potential as antiviral agents. This research is crucial in the development of new antiviral drugs, especially in light of emerging viral threats (Bergstrom et al., 1984).

作用機序

While the specific mechanism of action for Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)- is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

将来の方向性

Pyrimidines have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, compounds with significant anti-oxidant activity could be screened for in vivo anti-inflammatory activity .

特性

IUPAC Name |

5-chloro-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPJDJVFUMMXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)

![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)